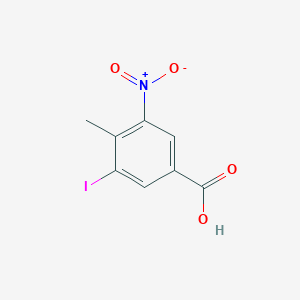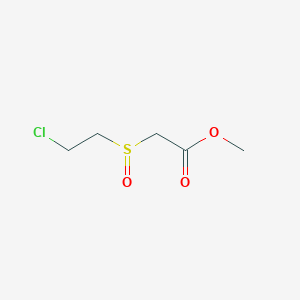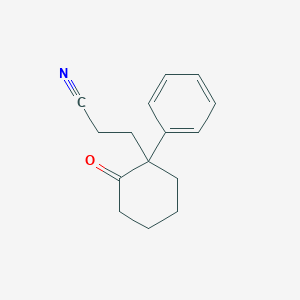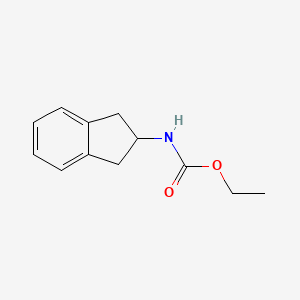
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate
Vue d'ensemble
Description
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes an indene moiety fused with a carbamate group, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+ethyl chloroformatetriethylamineEthyl 2,3-dihydro-1H-inden-2-ylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
- Methyl 2,3-dihydro-1H-inden-2-ylcarbamate
- Propyl 2,3-dihydro-1H-inden-2-ylcarbamate
- Butyl 2,3-dihydro-1H-inden-2-ylcarbamate
Comparison: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in terms of its applications and effects.
Propriétés
Numéro CAS |
24446-27-3 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
ethyl N-(2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)13-11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
FFMVHIARNRSNDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B8705063.png)
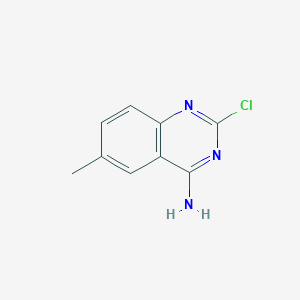
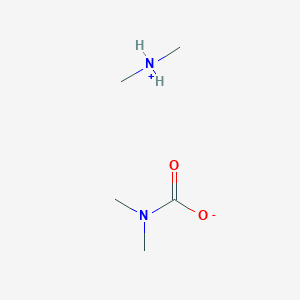
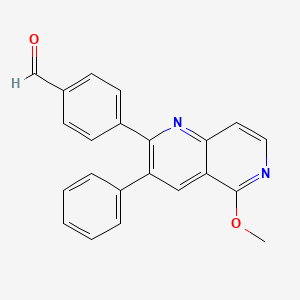

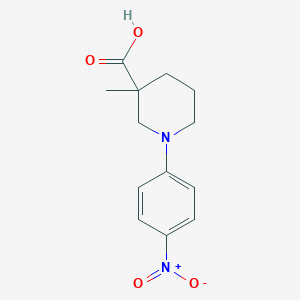
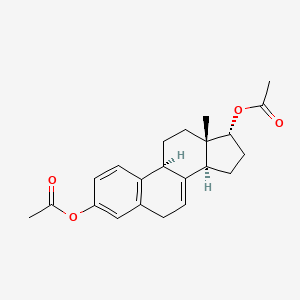
![5-[4-(Trifluoromethyl)phenyl]oxazole-4-carbonitrile](/img/structure/B8705099.png)
